molecular formula C14H11N3O2 B14481900 5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one CAS No. 64983-62-6

5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B14481900
CAS No.: 64983-62-6
M. Wt: 253.26 g/mol
InChI Key: RBIGCDPYZHIHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one is an organic compound with a complex structure that includes both amino and benzoxazinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-aminobenzoic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoxazinone ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazinone derivatives.

Scientific Research Applications

5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid
  • 4-Amino-2-(4-aminophenyl)benzoxazinone

Uniqueness

5-Amino-2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazinone ring system and amino groups make it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

64983-62-6

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-amino-2-(4-aminophenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H11N3O2/c15-9-6-4-8(5-7-9)13-17-11-3-1-2-10(16)12(11)14(18)19-13/h1-7H,15-16H2

InChI Key

RBIGCDPYZHIHGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(OC2=O)C3=CC=C(C=C3)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.